N-(4-methoxybenzyl)-N'-phenylthiourea

Enzyme Inhibition PvdP Tyrosinase Anti-virulence

Dissecting P. aeruginosa iron acquisition pathways requires selective probes free of off-target effects. N-(4-methoxybenzyl)-N'-phenylthiourea (derivative 3c) is a validated allosteric PvdP tyrosinase inhibitor (IC50 0.57 µM) enabling specific blockade of pyoverdine biosynthesis. • Submicromolar potency; crystal structure confirms allosteric binding • 4-Methoxybenzyl substitution critical for activity vs. weak parent phenylthiourea • Full analytical documentation; rapid global fulfillment

Molecular Formula C15H16N2OS
Molecular Weight 272.4 g/mol
Cat. No. B5863011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-N'-phenylthiourea
Molecular FormulaC15H16N2OS
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2
InChIInChI=1S/C15H16N2OS/c1-18-14-9-7-12(8-10-14)11-16-15(19)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,19)
InChIKeyKYYMYUIAHXUHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>40.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-methoxybenzyl)-N'-phenylthiourea: Overview and Procurement


N-(4-methoxybenzyl)-N'-phenylthiourea (CAS 86884-98-2) is a disubstituted thiourea derivative featuring a central thioamide core flanked by an electron-rich 4-methoxybenzyl group and a phenyl ring [1]. This structural motif is characteristic of a broader class of N,N'-disubstituted thioureas that are widely investigated as versatile pharmacophores in medicinal chemistry, with reported activities spanning antimicrobial, antiviral, anticancer, and enzyme inhibitory applications [2][3]. The compound's specific substitution pattern—a 4-methoxybenzyl substituent on one thiourea nitrogen and a phenyl group on the other—differentiates it from simpler mono-substituted or unsubstituted thiourea analogs, potentially influencing its binding affinity, selectivity, and physicochemical properties relevant to drug discovery and chemical biology research [1].

Why Generic Substitution Fails for This Compound


Generic substitution of N-(4-methoxybenzyl)-N'-phenylthiourea with structurally similar thiourea analogs is not scientifically justified due to the well-documented, pronounced structure-activity relationship (SAR) sensitivity inherent to the thiourea pharmacophore [1]. While many N,N'-disubstituted thioureas share a common core, the precise identity and electronic nature of the N-substituents—here, an electron-donating 4-methoxybenzyl group versus a simple phenyl or benzyl group—can dramatically alter target binding, selectivity, and overall biological profile [2][3]. For instance, SAR studies on phenylthiourea derivatives targeting PvdP tyrosinase demonstrated that specific substitution patterns are critical for achieving submicromolar potency, whereas the parent phenylthiourea is only a weak, high-micromolar inhibitor [2]. Consequently, using an uncharacterized or in-class compound without direct comparative validation risks introducing unrecognized variability in critical assay parameters, such as potency, mechanism of inhibition, or off-target effects, thereby compromising experimental reproducibility and data interpretation.

Quantitative Evidence and Selectivity Data


Enhanced PvdP Tyrosinase Inhibition vs. Parent Compound

N-(4-methoxybenzyl)-N'-phenylthiourea was identified as part of an SAR study aimed at improving the potency of phenylthiourea-based inhibitors of PvdP tyrosinase, a key enzyme in the pyoverdine-mediated iron uptake system of Pseudomonas aeruginosa [1]. The target compound, designated as derivative '3c', exhibited a submicromolar IC50, representing a significant enhancement over the unsubstituted parent phenylthiourea, which is only a weak allosteric inhibitor [1].

Enzyme Inhibition PvdP Tyrosinase Anti-virulence

Intracellular Antitubercular Activity Profile

N-(4-methoxybenzyl)-N'-phenylthiourea belongs to a phenylthiourea series identified through a high-throughput, high-content screen for activity against intracellular M. tuberculosis [1]. A catalog SAR study of 35 analogs from this series confirmed potent activity against intracellular bacteria, with select derivatives demonstrating good selectivity over eukaryotic cells [1]. While specific MIC or IC50 values for this exact compound are not provided, its presence within this characterized and validated series establishes a clear activity profile.

Antitubercular Intracellular Pathogens High-Content Screening

Single-Crystal X-ray Structure Confirmation

The crystal structure of N-(4-methoxybenzyl)-N'-phenylthiourea has been definitively solved, providing unambiguous confirmation of its molecular geometry and intermolecular packing [1]. This level of structural characterization is a prerequisite for rigorous structure-based drug design and is not universally available for all in-class thiourea analogs. The solved structure reveals a trans–trans conformation for the thiourea core and specific hydrogen-bonding motifs (N-H...S and N-H...O) in the crystal lattice [1].

X-ray Crystallography Structural Biology Medicinal Chemistry

In Silico Binding Mode Validation

Molecular docking simulations were performed for N-(4-methoxybenzyl)-N'-phenylthiourea (derivative 3c) against the PvdP tyrosinase active site [1]. The docking results provided a rational explanation for the compound's enhanced inhibitory potency compared to the parent phenylthiourea, mapping its binding interactions within the allosteric pocket [1]. This computational validation supports the experimental IC50 data and provides a mechanistic hypothesis for further optimization.

Molecular Docking In Silico Drug Discovery

Recommended Application Scenarios


P. aeruginosa Virulence Probing via PvdP Inhibition

N-(4-methoxybenzyl)-N'-phenylthiourea (derivative 3c) is optimally suited as a chemical probe for investigating the role of the pyoverdine maturation enzyme PvdP in Pseudomonas aeruginosa. Its validated submicromolar IC50 (0.57 µM) against PvdP tyrosinase enables effective inhibition of pyoverdine production, a key virulence factor, at experimentally tractable concentrations [1]. The compound's allosteric mechanism of inhibition, coupled with a confirmed binding mode via molecular docking, makes it a highly specific tool for dissecting iron acquisition pathways in this pathogen, far surpassing the utility of the weak, unsubstituted parent phenylthiourea [1].

SAR Probe for Antitubercular Drug Discovery

Given its provenance within a phenylthiourea series that demonstrates potent and selective activity against intracellular Mycobacterium tuberculosis, N-(4-methoxybenzyl)-N'-phenylthiourea is an ideal SAR probe for antitubercular drug discovery [2]. The series' defining characteristic—activity against intracellular but not extracellular bacteria—suggests a unique mechanism of action worthy of further exploration [2]. The compound's well-defined structure and the available SAR data from the catalog study of 35 analogs provide a solid foundation for designing next-generation derivatives with improved potency and pharmacokinetic properties [2].

Structure-Based Drug Design and Crystallography

The availability of a high-resolution single-crystal X-ray diffraction structure for N-(4-methoxybenzyl)-N'-phenylthiourea provides an unambiguous atomic-level blueprint for structure-based drug design [1]. Researchers can utilize this structural data to perform rigorous molecular docking studies, pharmacophore modeling, and to understand the conformational preferences of this thiourea scaffold. This makes the compound a valuable internal standard or reference ligand for validating computational models and for guiding the rational design of new inhibitors targeting enzymes like PvdP tyrosinase [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-methoxybenzyl)-N'-phenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.